

The Structure-Activity Relationship of YM-264: A Technical Guide for Researchers

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An in-depth analysis of the 2-(3-Pyridyl)thiazolidine-4-carboxamide class of Platelet-Activating Factor (PAF) antagonists, focusing on the core structural requirements for potent in vitro and in vivo activity.

This technical guide provides a detailed examination of the structure-activity relationship (SAR) for **YM-264**, a potent and orally active Platelet-Activating Factor (PAF) antagonist. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate a comprehensive understanding of this important class of compounds.

Core Structure and Pharmacological Profile

YM-264, identified as 1-(3-methyl-3-phenylbutyl)-4-[2-(3-pyridyl)thiazolidine-4-carboxamides carbonyl]piperazine, emerged from a series of 2-(3-pyridyl)thiazolidine-4-carboxamides designed to antagonize the effects of PAF, a potent lipid mediator involved in a variety of inflammatory and allergic responses. The core scaffold of these compounds consists of a 2-(3-pyridyl)thiazolidine-4-carboxamide moiety linked to a piperazine ring, which is further substituted at the N4 position. The exploration of substituents on the piperazine ring has been a key focus in elucidating the SAR of this series.

Structure-Activity Relationship (SAR) Analysis



The development of **YM-264** and its analogs has revealed critical structural features that govern their PAF antagonistic activity. The primary research in this area has focused on modifications of the substituent at the N4 position of the piperazine ring, starting from a 3-phenylpropyl group.

Quantitative SAR Data

The following tables summarize the in vitro and in vivo PAF antagonistic activities of **YM-264** and its key analogs. The in vitro activity is represented by the IC50 value for the inhibition of PAF-induced rabbit platelet aggregation, while the in vivo activity is represented by the ED50 value for the inhibition of PAF-induced lethality in mice.



Compound	R Group (Substituent at N4 of Piperazine)	In Vitro PAF Antagonism (IC50, nM)	In Vivo PAF Antagonism (ED50, mg/kg, p.o.)
3x	3-Phenylpropyl	160	>100
3aa	3-Phenylbutyl	38	2.5
3ab	4-Phenylbutyl	130	10
3ac	2-Methyl-3- phenylpropyl	22	1.3
3ad	3-(4- Fluorophenyl)propyl	140	>100
3ae	3-(4- Methoxyphenyl)propyl	150	>100
3af	3-Cyclohexylpropyl	330	>100
3ag	3-Phenyl-2-propenyl	190	>100
3ah	2-Phenoxyethyl	290	>100
3ai	2-Phenylethyl	230	>100
3aj	4-Phenylbenzyl	120	10
3ak	3,3-Diphenylpropyl	18	0.83
YM-264 (3al)	3-Methyl-3- phenylbutyl	7.4	0.26
3am	3-Ethyl-3-phenylpentyl	12	0.42
3an	1-Methyl-1- phenylethyl	48	5.2

Experimental Protocols

The quantitative data presented in this guide were primarily generated through two key assays: an in vitro platelet aggregation assay and an in vivo PAF-induced lethality assay.



In Vitro Assay: Inhibition of PAF-Induced Rabbit Platelet Aggregation

This assay determines the concentration of a test compound required to inhibit PAF-induced aggregation of rabbit platelets by 50% (IC50).

Methodology:

- Preparation of Washed Rabbit Platelets:
 - Blood is collected from the carotid artery of male Japanese white rabbits into a syringe containing a 3.8% sodium citrate solution.
 - Platelet-rich plasma (PRP) is obtained by centrifugation of the blood at 150 x g for 10 minutes.
 - Platelets are then pelleted from the PRP by centrifugation at 800 x g for 10 minutes.
 - The platelet pellet is washed twice with a Ca2+-free Tyrode's solution containing 0.25% bovine serum albumin and 5 mM HEPES buffer (pH 7.4).
 - \circ The final platelet suspension is prepared in Tyrode's solution containing 1 mM CaCl2 to a concentration of 5 x 10⁸ platelets/mL.
- Platelet Aggregation Assay:
 - Platelet aggregation is measured turbidimetrically using a platelet aggregometer.
 - A 200 μL aliquot of the washed platelet suspension is pre-incubated with various concentrations of the test compound or vehicle for 2 minutes at 37°C with stirring.
 - Aggregation is initiated by the addition of PAF at a final concentration of 1 nM.
 - The maximum aggregation response is recorded, and the IC50 value is calculated from the concentration-response curve.



In Vivo Assay: Inhibition of PAF-Induced Lethality in Mice

This assay assesses the ability of a test compound to protect mice from a lethal dose of PAF when administered orally (p.o.). The effective dose protecting 50% of the animals (ED50) is determined.

Methodology:

- Animal Model:
 - Male ICR mice (5-6 weeks old) are used for the study.
- Drug Administration:
 - Test compounds are suspended in a 0.5% methylcellulose solution and administered orally to groups of mice.
 - Control animals receive the vehicle only.
- PAF Challenge:
 - One hour after the oral administration of the test compound or vehicle, a lethal dose of PAF (100 μg/kg) is injected intravenously.
- Endpoint and Data Analysis:
 - The number of surviving mice is recorded 24 hours after the PAF injection.
 - The ED50 value is calculated using a probit analysis method.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Signaling Pathway



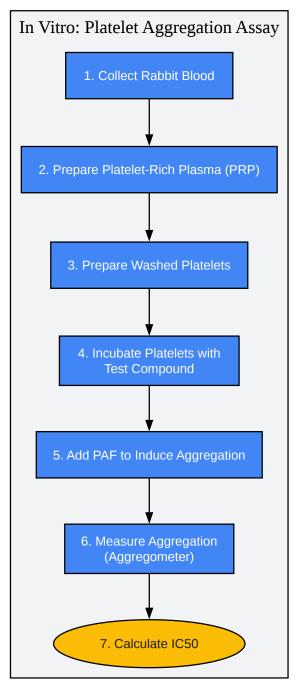


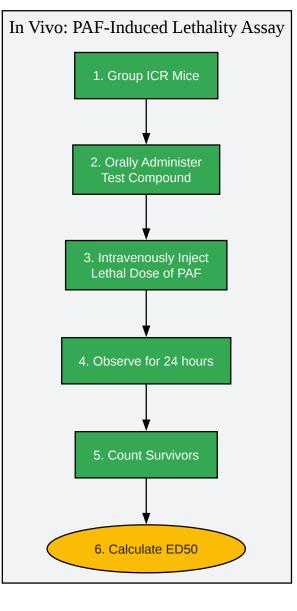
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PAF Receptor Signaling Pathway

Experimental Workflows







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Experimental Assay Workflows

Conclusion



The structure-activity relationship of the 2-(3-pyridyl)thiazolidine-4-carboxamide series of PAF antagonists is well-defined, with **YM-264** representing a highly potent and orally active lead compound. The key to its high activity lies in the substitution at the N4 position of the piperazine ring, specifically the 3-methyl-3-phenylbutyl group. This guide provides the essential data and methodologies for researchers working on the development of novel PAF antagonists based on this scaffold. The provided visualizations of the signaling pathway and experimental workflows serve as a quick reference for understanding the mechanism of action and the evaluation process for these compounds.

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